b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhaponticin 2’'-O-gallate is a stilbene derivative primarily found in the rhizomes of rhubarb species, particularly Rheum rhaponticum and Rheum rhabarbarum . This compound is a glycoside of rhapontigenin, which is known for its various biological activities, including antioxidant, anti-inflammatory, and estrogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhaponticin 2’'-O-gallate typically involves the esterification of rhaponticin with gallic acid. This reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction conditions often require a temperature range of 0-25°C and a reaction time of 12-24 hours to achieve optimal yields .
Industrial Production Methods: Industrial production of Rhaponticin 2’'-O-gallate involves the extraction of rhaponticin from rhubarb roots followed by its esterification with gallic acid. The extraction process typically employs solvents like ethanol or methanol, and the esterification is carried out under controlled conditions to ensure high purity and yield .
Types of Reactions:
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the glycosidic linkage.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Oxidized stilbene derivatives.
Reduction: Reduced stilbene derivatives.
Substitution: Substituted glycosides.
Scientific Research Applications
Mechanism of Action
The biological effects of Rhaponticin 2’'-O-gallate are primarily mediated through its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Estrogenic Activity: Rhaponticin 2’'-O-gallate binds to estrogen receptors, mimicking the effects of estrogen and thereby alleviating menopausal symptoms.
Comparison with Similar Compounds
Rhaponticin: The parent compound of Rhaponticin 2’'-O-gallate, known for its similar biological activities.
Rhapontigenin: The aglycone form of Rhaponticin, which exhibits more potent biological effects.
Resveratrol: Another stilbene derivative with well-documented antioxidant and anti-inflammatory properties.
Uniqueness: Rhaponticin 2’'-O-gallate is unique due to its additional gallate moiety, which enhances its antioxidant capacity and provides distinct biological activities compared to its parent compound and other stilbenes .
Properties
IUPAC Name |
[4,5-dihydroxy-2-[3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O13/c1-38-21-5-4-13(8-18(21)31)2-3-14-6-16(30)11-17(7-14)39-28-26(25(36)24(35)22(12-29)40-28)41-27(37)15-9-19(32)23(34)20(33)10-15/h2-11,22,24-26,28-36H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHYLGJAFYCFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.